molecular formula C13H22N6O2 B6770595 N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]-2-(tetrazol-1-yl)acetamide

N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]-2-(tetrazol-1-yl)acetamide

Cat. No.: B6770595
M. Wt: 294.35 g/mol
InChI Key: JAQRSDLTXVCOFF-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]-2-(tetrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a cyclopropylmethyl group, a 4-methylmorpholin-2-yl group, and a tetrazol-1-yl group attached to an acetamide backbone

Properties

IUPAC Name

N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]-2-(tetrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N6O2/c1-17-4-5-21-12(7-17)8-18(6-11-2-3-11)13(20)9-19-10-14-15-16-19/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQRSDLTXVCOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)CN(CC2CC2)C(=O)CN3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]-2-(tetrazol-1-yl)acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Preparation of the 4-Methylmorpholine Derivative: This involves the alkylation of morpholine with a methylating agent such as methyl iodide.

    Coupling Reactions: The final step involves coupling the cyclopropylmethyl group, the 4-methylmorpholin-2-yl group, and the tetrazol-1-yl group to the acetamide backbone using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]-2-(tetrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring or the morpholine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the acetamide or tetrazole ring.

    Reduction: Reduced forms of the acetamide or morpholine groups.

    Substitution: Substituted derivatives at the tetrazole or morpholine nitrogen.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving the central nervous system.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]-2-(tetrazol-1-yl)acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity. The tetrazole ring, for example, can mimic carboxylate groups, allowing the compound to inhibit enzymes that recognize carboxylate substrates.

Comparison with Similar Compounds

Similar Compounds

    N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]-2-(triazol-1-yl)acetamide: Similar structure but with a triazole ring instead of a tetrazole ring.

    N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]-2-(imidazol-1-yl)acetamide: Contains an imidazole ring instead of a tetrazole ring.

Uniqueness

N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]-2-(tetrazol-1-yl)acetamide is unique due to the presence of the tetrazole ring, which can confer distinct biological activity and chemical reactivity compared to similar compounds with different heterocyclic rings.

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